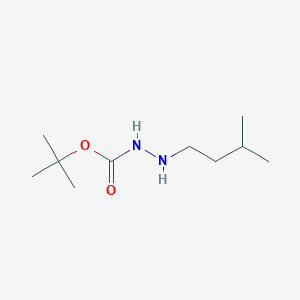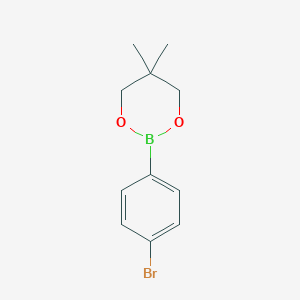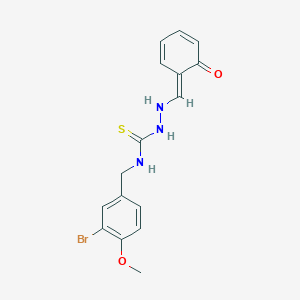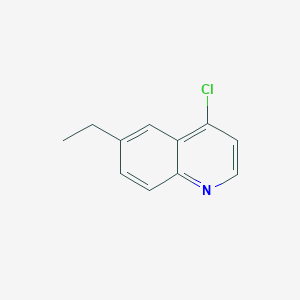
Tert-butyl N-(3-methylbutylamino)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-methylbutylamino)carbamate, also known as AChE-TBMC, is a carbamate derivative that has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in scientific research.
Mécanisme D'action
The mechanism of action of Tert-butyl N-(3-methylbutylamino)carbamate involves the inhibition of AChE. This enzyme is responsible for breaking down acetylcholine in the brain, which is a neurotransmitter that is involved in cognitive function. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.
Effets Biochimiques Et Physiologiques
Tert-butyl N-(3-methylbutylamino)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on AChE, this compound has been shown to have antioxidant properties, which may help to protect against oxidative stress in the brain. Tert-butyl N-(3-methylbutylamino)carbamate has also been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it has been extensively studied for its potential as a therapeutic agent. This means that there is a large body of scientific literature available on this compound, which can be useful for researchers. However, one limitation of using Tert-butyl N-(3-methylbutylamino)carbamate in lab experiments is that it is a relatively complex compound, which may make it difficult to synthesize and purify.
Orientations Futures
There are many potential future directions for research on Tert-butyl N-(3-methylbutylamino)carbamate. One area of research could involve the development of new synthesis methods for this compound, which could make it easier to produce in large quantities. Another area of research could involve the investigation of the potential therapeutic uses of Tert-butyl N-(3-methylbutylamino)carbamate in other neurological disorders, such as Parkinson's disease or multiple sclerosis. Additionally, researchers could investigate the potential side effects of Tert-butyl N-(3-methylbutylamino)carbamate, in order to better understand its safety profile.
Méthodes De Synthèse
The synthesis of Tert-butyl N-(3-methylbutylamino)carbamate involves the reaction of tert-butyl isocyanate with 3-methylbutylamine. This reaction results in the formation of the carbamate derivative, which can be purified using standard laboratory techniques.
Applications De Recherche Scientifique
Tert-butyl N-(3-methylbutylamino)carbamate has been studied extensively for its potential as a therapeutic agent in the treatment of Alzheimer's disease. This compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting AChE, Tert-butyl N-(3-methylbutylamino)carbamate can increase the levels of acetylcholine in the brain, which may help to improve cognitive function in Alzheimer's patients.
Propriétés
Numéro CAS |
180462-81-1 |
|---|---|
Nom du produit |
Tert-butyl N-(3-methylbutylamino)carbamate |
Formule moléculaire |
C10H22N2O2 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
tert-butyl N-(3-methylbutylamino)carbamate |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)6-7-11-12-9(13)14-10(3,4)5/h8,11H,6-7H2,1-5H3,(H,12,13) |
Clé InChI |
MLNIZGCXZSQUCZ-UHFFFAOYSA-N |
SMILES |
CC(C)CCNNC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)CCNNC(=O)OC(C)(C)C |
Synonymes |
Hydrazinecarboxylic acid, 2-(3-methylbutyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)












![1H-Cyclopenta[c]furan-1,3(3aH)-dione,5-fluorotetrahydro-,(3aR,6aS)-rel-](/img/structure/B68816.png)